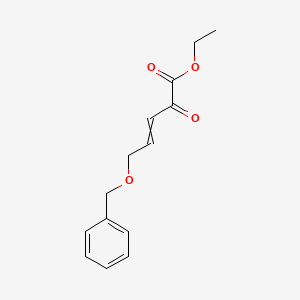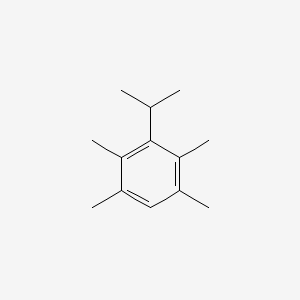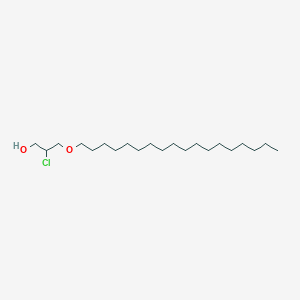
Tris(2,2-dimethylbutyl)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,2-dimethylbutyl)alumane: is an organoaluminum compound with the chemical formula Al(C8H17)3 It is a member of the broader class of organometallic compounds, which are characterized by the presence of a metal-carbon bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2-dimethylbutyl)alumane typically involves the reaction of aluminum trichloride with 2,2-dimethylbutyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive intermediates from reacting with moisture or oxygen. The general reaction scheme is as follows:
[ \text{AlCl}_3 + 3 \text{LiC}8\text{H}{17} \rightarrow \text{Al(C}8\text{H}{17})_3 + 3 \text{LiCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized reactors and purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Tris(2,2-dimethylbutyl)alumane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: The alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Halogens or other electrophiles.
Major Products Formed:
Oxidation: Aluminum oxides.
Reduction: Reduced organic compounds.
Substitution: Various substituted organoaluminum compounds.
Scientific Research Applications
Chemistry: Tris(2,2-dimethylbutyl)alumane is used as a precursor in the synthesis of other organoaluminum compounds. It is also employed in the study of reaction mechanisms involving organometallic intermediates.
Medicine: There are limited direct applications in medicine, but its role as a catalyst in the synthesis of pharmaceuticals is of interest.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. It serves as a catalyst in polymerization reactions and as a precursor for aluminum-containing materials.
Mechanism of Action
The mechanism of action of Tris(2,2-dimethylbutyl)alumane primarily involves its ability to donate alkyl groups to other molecules. This property makes it a valuable reagent in organic synthesis and catalysis. The aluminum center can coordinate with various substrates, facilitating reactions through the formation of transient organometallic intermediates.
Comparison with Similar Compounds
- Tris(2-methylbutyl)alumane
- Tris(2-ethylhexyl)alumane
- Tris(2,4,6-trimethylphenyl)alumane
Comparison: Tris(2,2-dimethylbutyl)alumane is unique due to the steric hindrance provided by the 2,2-dimethylbutyl groups. This steric bulk can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to its analogs, it may exhibit different catalytic properties and stability profiles, making it suitable for specific applications where other compounds might not perform as well.
Properties
CAS No. |
143418-60-4 |
|---|---|
Molecular Formula |
C18H39Al |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
tris(2,2-dimethylbutyl)alumane |
InChI |
InChI=1S/3C6H13.Al/c3*1-5-6(2,3)4;/h3*2,5H2,1,3-4H3; |
InChI Key |
AAEIJTWJWWGXQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C[Al](CC(C)(C)CC)CC(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)-](/img/structure/B12559034.png)
![2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]-](/img/structure/B12559044.png)
![2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol](/img/structure/B12559050.png)
phosphane](/img/structure/B12559053.png)

![2(5H)-Furanone, 4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12559064.png)





